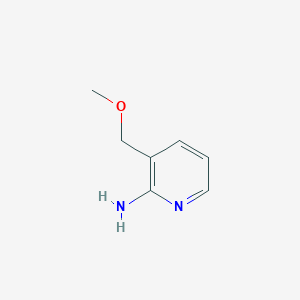

3-(Methoxymethyl)pyridin-2-amine

Description

General Significance of Pyridine (B92270) Heterocycles in Organic Chemistry and Medicinal Chemistry

Pyridine (C5H5N), an aromatic heterocyclic compound, is a cornerstone in the fields of organic and medicinal chemistry. rsc.org Structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine and its derivatives exhibit a unique combination of properties that make them indispensable in a wide array of applications. nih.gov These compounds are not only prevalent in natural products like alkaloids (e.g., nicotine), vitamins (e.g., niacin and pyridoxine), and coenzymes, but they also form the backbone of numerous synthetic molecules with significant biological and material science applications. nih.gov

In organic chemistry, pyridines serve as versatile scaffolds for the synthesis of complex molecules due to their reactivity and the ability of the nitrogen atom to influence the electronic properties of the ring. nih.govuiowa.edu The lone pair of electrons on the nitrogen atom imparts basicity to the molecule and allows it to act as a ligand in organometallic catalysis. nih.gov The electron-deficient nature of the pyridine ring, a result of the electronegative nitrogen atom, facilitates nucleophilic substitution reactions, particularly at the 2- and 4-positions, while electrophilic substitutions typically occur at the 3-position. uiowa.edu This distinct reactivity pattern allows for regioselective functionalization, a crucial aspect of synthetic strategy. nih.gov

The significance of pyridine derivatives is profoundly evident in medicinal chemistry, where they are recognized as a "privileged scaffold". rsc.orgrsc.org This term refers to molecular frameworks that can bind to multiple, unrelated biological targets, thus serving as a rich source for the discovery of new therapeutic agents. acs.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological receptors, enhancing the pharmacokinetic properties of drug molecules. nih.gov The structural diversity and the ease of chemical modification of the pyridine core have led to the development of a vast number of drugs with a wide range of therapeutic applications, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system-acting agents. nih.govresearchgate.net

Overview of 2-Aminopyridine (B139424) Scaffolds as Privileged Structures in Chemical Synthesis and Drug Discovery

Among the various classes of pyridine derivatives, 2-aminopyridines stand out as particularly important building blocks in both chemical synthesis and drug discovery. researchgate.net The 2-aminopyridine moiety is a low molecular weight, highly functionalized structure that serves as a versatile starting material for the synthesis of a diverse range of biologically active molecules. rsc.orgresearchgate.net Its simple design often leads to the formation of single products with minimal side reactions, which is a significant advantage in synthetic chemistry. researchgate.net

In drug discovery, the 2-aminopyridine scaffold is considered a privileged structure due to its ability to interact with a wide variety of biological targets, including enzymes and receptors. rsc.org The presence of both a pyridine ring nitrogen and an exocyclic amino group allows for multiple points of interaction, such as hydrogen bonding and coordination with metal ions. researchgate.net This versatility has been exploited to develop a multitude of drugs with diverse pharmacological activities. For instance, compounds containing the 2-aminopyridine core have shown efficacy as antiparasitic, anti-inflammatory, antihistamine, antibacterial, antiviral, anticonvulsant, and antifungal agents. researchgate.net

The adaptability of the 2-aminopyridine scaffold allows for the generation of large libraries of compounds for high-throughput screening, a key strategy in modern drug discovery. acs.org The ability to readily modify the scaffold at various positions enables the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The consistent presence of this scaffold in FDA-approved drugs underscores its importance and continued relevance in the development of new medicines. rsc.orgrsc.org

Specific Relevance of Methoxymethyl Functionalization within Pyridine Chemistry

The introduction of a methoxymethyl group (-CH2OCH3) onto a pyridine ring is a specific functionalization that can significantly influence the molecule's properties and reactivity. This substituent can be introduced through various synthetic methods, often involving the reaction of a hydroxymethylpyridine with a methylating agent or the direct reaction with a methoxymethyl-containing reagent. google.com

From a chemical standpoint, the methoxymethyl group is an ether linkage that is relatively stable under many reaction conditions. However, it can also serve as a protected form of a hydroxymethyl group, which can be unmasked under specific acidic conditions. nih.gov This protecting group strategy is valuable in multi-step syntheses where the hydroxyl functionality needs to be preserved while other parts of the molecule are being modified. The presence of the oxygen atom in the methoxymethyl group can also influence the electronic properties of the pyridine ring through inductive and resonance effects, potentially altering its reactivity and the regioselectivity of subsequent reactions.

In the context of medicinal chemistry, the methoxymethyl group can impact a molecule's pharmacokinetic properties. The ether oxygen can act as a hydrogen bond acceptor, potentially improving a compound's solubility and its ability to interact with biological targets. nih.gov Furthermore, the lipophilicity of the molecule is altered by the addition of the methoxymethyl group, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of this group can lead to the development of derivatives with enhanced biological activity or improved drug-like properties. The strategic placement of a methoxymethyl group on a pyridine scaffold, such as in 3-(methoxymethyl)pyridin-2-amine, can therefore be a key design element in the creation of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVQHBAAIVTLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Methoxymethyl Pyridin 2 Amine Scaffolds

Reactions Involving the Amino Group at the C2 Position

The primary amino group at the C2 position is a key handle for derivatization. Its nucleophilicity allows it to readily participate in a variety of bond-forming reactions, including acylation, alkylation, condensation, and cyclization.

The nitrogen atom of the amino group in pyridine (B92270) derivatives can be readily acylated or alkylated. researchgate.net Acylation is a common transformation, often used to introduce amide functionalities. For instance, in related thieno[2,3-b]pyridine (B153569) systems containing a 3-amino group, reaction with acetic anhydride (B1165640) can lead to both mono- and di-acetylated products. Refluxing a solution of the amine in acetic anhydride has been shown to yield both the 3-N-acetylamino and the 3-N,N-diacetylamino derivatives. mdpi.com Similarly, acylation of related 2,3-dihydro ontosight.aithiazolo[4,5-b]pyridines proceeds cleanly under mild conditions using various acyl chlorides in the presence of a base like triethylamine (B128534) to form the corresponding amides. beilstein-journals.org

Alkylation reactions also provide a route to modify the amino group. The methylation of an N-(4-methoxyphenyl)pyridin-2-amine has been achieved using iodomethane (B122720) in the presence of sodium hydride. nih.gov In the context of thieno[2,3-b]pyridines, which can be formed from pyridine precursors, alkylation is a key step. The reaction of pyridinethiones with alkylating agents like 4-nitrobenzyl bromide or methyl 5-chloromethyl-2-furoate occurs regioselectively at the sulfur atom, which is the more nucleophilic center, to produce 2-thiopyridines. mdpi.com This S-alkylation is often a precursor to subsequent cyclization reactions.

The 2-amino group can undergo condensation reactions with various carbonyl compounds to form imines and other related structures. The synthesis of complex heterocyclic systems often involves an initial condensation step. For example, the reaction of an amine with benzoyl isothiocyanate can be used to generate a thiourea (B124793) derivative. nih.gov This is followed by the removal of the benzoyl group and subsequent condensation with a bromo-ketone to build a thiazole (B1198619) ring. nih.gov

Furthermore, reactions of imines derived from 2-aminopyridine (B139424), such as methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, with various nucleophiles lead to a range of acyclic and heterocyclic products. researchgate.net These reactions demonstrate the utility of the imine bond as an electrophilic center for further synthetic transformations. The synthesis of compounds like 2-Methyl-3-amino-4-methoxymethyl-5-aminomethylpyridine can involve several steps, including condensation reactions, depending on the starting materials. ontosight.ai

The 3-(methoxymethyl)pyridin-2-amine scaffold is a precursor for the synthesis of various fused heterocyclic systems. A prominent example is the Thorpe-Ziegler cyclization, which is used to construct thieno[2,3-b]pyridines. This reaction involves the intramolecular cyclization of an S-alkylated 2-thiopyridine intermediate bearing a nitrile group. mdpi.com The presence of an electron-withdrawing group on the alkyl chain enhances the acidity of the adjacent methylene (B1212753) protons, facilitating the base-catalyzed cyclization. mdpi.com This methodology has been used to prepare 3-Amino-4-(methoxymethyl)-6-methyl-N-arylthieno[2,3-b]pyridine-2-carboxamides from 4-(methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. acs.orgnih.gov

Other fused systems can also be accessed. For instance, a tetrazolyl ring can be formed from a cyano group on the pyridine ring by treatment with sodium azide (B81097) and triethylamine hydrochloride. nih.gov Additionally, the reaction of pyridin-2-ylimino derivatives with binucleophiles can lead to the formation of fused pyrroles and imidazoles through cyclocondensation pathways. researchgate.net Unstabilized azomethine ylides, which can be generated from amines containing a methoxymethyl group, undergo [3+2]-cycloaddition reactions with alkenes to afford pyrrolidines. mdpi.com

Reactions Involving the Methoxymethyl Group at the C3 Position

The methoxymethyl group (CH₂OCH₃) at the C3 position is more than a simple substituent; it serves as a functional handle that can be cleaved or transformed and plays a significant role in directing the outcomes of reactions.

The methoxymethyl (MOM) ether is widely used as a protecting group for alcohols and phenols because it is stable under many reaction conditions but can be cleaved when desired. uchicago.edu Several methods exist for the deprotection of MOM ethers. A simple and efficient method involves the use of bismuth trichloride (B1173362) (BiCl₃), which facilitates the cleavage of the –O–C–O– bond in both aliphatic and aromatic MOM ethers in good yields. rsc.org Density functional theory (DFT) studies suggest that water plays a key role in this process, facilitating the cleavage of the MOM group. rsc.org

Another effective reagent for MOM ether cleavage is boron trichloride. This reagent was used to debenzylate a protected pyrimidine (B1678525) derivative, which also resulted in the partial deprotection of N-MOM groups. nih.gov A rapid and selective method for the deprotection of MOM ethers utilizes a combination of zinc bromide (ZnBr₂) and propanethiol (n-PrSH). researchgate.net This method is effective for primary, secondary, and tertiary alcohols and is selective in the presence of other protecting groups. researchgate.net The resulting hydroxymethyl group from the cleavage can be further functionalized. For example, it can be converted back to a methoxymethyl group by treatment with iodomethane and a base like sodium hydride. nih.gov

The primary role of the methoxymethyl (MOM) group in multi-step synthesis is as a protecting group. uchicago.edu By masking a reactive hydroxyl or amine group, it allows chemical transformations to be performed selectively on other parts of the molecule. nih.govnih.gov Its stability under a range of conditions, followed by its selective removal, makes it a valuable tool in synthetic strategy. uchicago.eduresearchgate.net

Beyond its role as a protecting group, the methoxymethyl substituent can influence reaction pathways and selectivity through steric and electronic effects. In pyridazine (B1198779) systems, there is evidence that the methoxymethyl group, along with other substituents, can direct the addition of nucleophiles. wur.nl The steric bulk of the group can hinder attack at adjacent positions, thereby directing incoming reagents to other sites on the heterocyclic ring. Furthermore, conformational studies on pyrimidine derivatives with C-6 side-chains have shown that N-MOM groups can influence the molecule's predominant conformation in solution, as revealed by NOE experiments. researchgate.net This conformational control can be critical in determining the stereochemical outcome of subsequent reactions. The methoxymethyl group is also known to influence the acidity of nearby protons, which can affect base-mediated reactions. mdpi.com

Transformations of the Pyridine Ring System

The pyridine ring within the this compound framework is a versatile platform for a variety of chemical transformations, including oxidative reactions, metal-catalyzed cross-coupling, and direct functionalization at various ring positions.

While direct oxidative studies on this compound are not extensively documented, research on structurally related thienopyridine systems provides significant insight into potential reactive pathways. A notable example is the unusual oxidative dimerization observed in 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.govacs.org This non-catalyzed, regio- and stereoselective reaction proceeds upon treatment with sodium hypochlorite (B82951) (NaOCl). nih.gov

The reaction's outcome is highly dependent on the solvent system. In an aqueous dioxane solution with a 10-fold excess of NaOCl, the reaction yields pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones with moderate yields of 37–55%. nih.gov The efficiency improves to 43–64% when conducted under phase-transfer catalyst (PTC) conditions in a dichloromethane-water system. nih.govacs.org The proposed mechanism for this dimerization involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, without the involvement of the pyridine nitrogen or the sulfur atom in the oxidation. nih.govacs.org The initial step is believed to be the electrophilic reaction of HOCl (from NaOCl hydrolysis) with the thienopyridine. nih.govacs.org

Other selective oxidative transformations in related thienopyridines using various reagents have been used to prepare N-oxides, S-oxides, sulfones, and halo derivatives, demonstrating the broad potential of oxidation as a tool for functionalization. nih.govacs.org In some cases, dimer formation can be an unintended side reaction that reduces the yield of the desired monomeric oxidized product. mdpi.com For instance, in the unspecific peroxygenase (UPO)-catalyzed oxidation of the thienopyridine clopidogrel, dimer formation accounted for approximately 30% of the products, which has not been observed in its metabolism by P450 enzymes. mdpi.com

Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides nih.gov

| Reaction Conditions | Product Type | Achieved Yield |

|---|---|---|

| 10% aq. NaOCl in 1,4-dioxane | Pyrido-thieno-pyrrolo fused diones | 37–55% |

| 10% aq. NaOCl in CH₂Cl₂–water with PTC | Pyrido-thieno-pyrrolo fused diones | 43–64% |

Transition metal-catalyzed reactions are powerful tools for the derivatization of pyridine rings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ethernet.edu.et These methods are broadly applicable to pyridine-2-amine scaffolds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are frequently used to "decorate" pyridine rings. ethernet.edu.et These reactions typically involve a (pseudo)halide-substituted pyridine reacting with an organometallic partner. For scaffolds like this compound, this would typically require prior halogenation of the pyridine ring.

C-H Activation and Carbonylation: Modern methods increasingly focus on the direct activation of C-H bonds, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H carbonylation, for example, can introduce a carbonyl group directly onto the ring. uni-rostock.de In a related example, N-aryl-pyridine-2-amines undergo palladium-catalyzed carbonylative annulation to form complex heterocyclic systems. uni-rostock.de

Asymmetric Catalysis: Metal-catalyzed reactions are also crucial for synthesizing chiral molecules. nih.gov

Rhodium (Rh) Catalysis: Rh(I) complexes have been used for the atroposelective C-H arylation of heterobiaryls, including pyridine derivatives. snnu.edu.cn Using a [Rh(C2H4)2Cl]2 complex with a TADDOL-derived monodentate phosphonite ligand, various axially chiral heterobiaryls have been synthesized in yields up to 99% with 97% enantiomeric excess (ee). snnu.edu.cn

Ruthenium (Ru) Catalysis: Ruthenium catalysts are effective for the direct arylation of C-H bonds. For instance, [RuCl2(p-cymene)]2 has been used to arylate N-(quinolin-8-yl)quinoline-4-carboxamide. nih.gov Furthermore, chiral Ru-complexes are efficient catalysts for the asymmetric hydrogenation of cyclic N-alkyl imines to produce chiral cyclic amines. nih.gov

Iridium (Ir) Catalysis: Iridium complexes featuring phosphino-oxazoline chiral ligands are widely employed in the asymmetric hydrogenation of N-aryl imines, affording chiral amines with high enantioselectivity. nih.gov

Examples of Metal-Catalyzed Transformations on Pyridine Scaffolds

| Metal Catalyst System | Reaction Type | Product Feature | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling / Carbonylation | C-C bond formation, Carbonyl introduction | ethernet.edu.etuni-rostock.de |

| Rhodium (Rh) | Asymmetric C-H Arylation | Axially chiral biaryls | snnu.edu.cn |

| Ruthenium (Ru) | C-H Arylation / Asymmetric Hydrogenation | C-C bond formation, Chiral amines | nih.govnih.gov |

| Iridium (Ir) | Asymmetric Hydrogenation | Chiral amines | nih.gov |

Achieving regioselective functionalization at positions distal to the existing amino and methoxymethyl groups (i.e., C4, C5, C6) is a key challenge that can be addressed using modern synthetic methods, particularly transition metal-catalyzed C-H functionalization. nih.gov The inherent directing ability of the nitrogen atom or a modified amino group is often harnessed to control the site of reaction.

Rhodium-Catalyzed Olefination: The amide derivative of a 2-aminopyridine can act as a directing group to facilitate C-H activation at the C5 position. nih.gov Shi and co-workers reported a Rh(III)-catalyzed olefination of N-(pyridin-2-yl)acetamide with ethyl acrylate. nih.gov The optimized conditions, using [RhCp*Cl2]2 as the catalyst with AgSbF6 and Cu(OAc)2 as additives, led to the selective formation of the C5-alkenylated product. nih.gov This methodology is compatible with various substituted 2-aminopyridines. nih.gov

Iridium-Catalyzed Borylation: Meta-selective C-H borylation of pyridines can be achieved using iridium catalysis. nih.gov This reaction introduces a boronic ester group at the C4 or C6 position, which is a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl or alkyl groups. nih.gov

Functionalization via Halogenated Intermediates: A more traditional but reliable approach involves the use of halogenated pyridine precursors. For instance, a 5-halopyridin-2-amine can serve as a substrate for various metal-catalyzed cross-coupling reactions, allowing for the introduction of new substituents specifically at the C5 position.

Regioselective Functionalization Strategies for Pyridine-2-Amine Derivatives nih.gov

| Position | Reaction Type | Catalyst System (Example) | Key Feature |

|---|---|---|---|

| C5 | Olefination | Rh(III) | Requires amide directing group for C-H activation. |

| C4 / C6 | Borylation | Iridium (Ir) | Installs a boronic ester for further cross-coupling. |

| C5 | Cross-Coupling | Palladium (Pd) | Requires a pre-installed halogen (e.g., Br, I). |

Advanced Applications in Chemical Synthesis

A Versatile Building Block in Complex Heterocyclic Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) core of 3-(Methoxymethyl)pyridin-2-amine makes it an invaluable starting material for the synthesis of more elaborate heterocyclic structures. This is particularly evident in the preparation of fused and bridged polycyclic ring systems and in its use as a foundational element for creating diverse compound libraries.

Preparation of Fused and Bridged Polycyclic Ring Systems

The inherent reactivity of the amino and methoxymethyl groups in this compound allows for their participation in a variety of cyclization reactions, leading to the formation of complex, multi-ring structures. These reactions are often designed to build upon the existing pyridine framework, resulting in fused or bridged polycyclic systems that are of interest in medicinal chemistry and materials science.

For instance, the amino group can act as a nucleophile in reactions with various electrophiles, initiating cyclization cascades that incorporate the methoxymethyl group or other parts of the molecule. Research has demonstrated the utility of similar aminopyridine derivatives in constructing fused heterocyclic systems such as thieno[2,3-b]pyridines. nih.govacs.org In one study, a related compound, 4-(methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, served as a precursor for the synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides. nih.gov These thienopyridines can undergo further functionalization and cyclization to create more complex, ring-fused structures. nih.gov

The synthesis of bridged polycyclic systems often involves more intricate intramolecular cycloaddition reactions. escholarship.orgnih.gov While direct examples involving this compound are not extensively documented, the principles of forming such structures are well-established. Strategies like the rhodium-catalyzed intramolecular [3+2] dipolar cycloaddition have been successfully employed to create bridged bicyclo[m.n.2] ring systems from acyclic precursors. escholarship.orgnih.gov The functional groups on this compound could potentially be modified to incorporate the necessary components for such cycloadditions. Recent advancements have also highlighted the use of catalytic enantioselective type II [5+2] cycloadditions with 3-oxidopyrylium ylides to construct chiral bridged polycyclic structures. hkust.edu.hk

Table 1: Examples of Fused Heterocyclic Systems Derived from Aminopyridine Precursors

| Precursor Type | Resulting Fused System | Key Reaction Type | Reference |

| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile | Thieno[2,3-b]pyridine (B153569) | S-alkylation followed by Thorpe-Ziegler cyclization | nih.gov |

| 2-Amino-3-benzoylpyridine | Indolo[2,3-b]1,8-naphthyridine | Tandem N-arylation-cyclization | rsc.org |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Pyrido[3′′,2′′:4′,5′]thieno[3′,2′:4,5]pyrimido[... ] | Oxidative dimerization | acs.org |

Precursors for Combinatorial Chemistry and Diversified Compound Libraries

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of different but structurally related molecules. slideshare.net The goal is to create a "library" of compounds that can be screened for desired properties. This compound, with its multiple points for chemical modification, is an excellent starting point for the generation of such diverse libraries. nih.govdtu.dk

The amino group can be readily acylated, alkylated, or used in coupling reactions, while the methoxymethyl group can be modified or serve as a handle for attachment to a solid support for solid-phase synthesis. researchgate.net This allows for the systematic introduction of a wide variety of substituents, leading to a library of compounds with diverse physicochemical properties. The core pyridine structure provides a rigid scaffold upon which this diversity can be built. A well-curated compound library with high-quality, diverse molecules is crucial for increasing the chances of identifying "hit" compounds in screening campaigns. evotec.com

Table 2: Potential Diversification of this compound for Compound Libraries

| Functional Group | Potential Reactions for Diversification | Resulting Functionality |

| 2-Amino group | Amide coupling, Sulfonylation, Reductive amination, Buchwald-Hartwig amination | Amides, Sulfonamides, Secondary/Tertiary amines, Arylamines |

| 3-Methoxymethyl group | Ether cleavage, Oxidation, Functional group interconversion | Hydroxymethyl, Formyl, Carboxylic acid |

| Pyridine Ring | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Halogenated, nitrated, or otherwise substituted pyridines |

Precursors for Specialized Reagents or Functional Materials

Beyond its role in building complex molecular skeletons, this compound and its derivatives can serve as precursors to materials and reagents with specific functions. These applications leverage the inherent chemical properties of the aminopyridine scaffold, such as its ability to coordinate with metals or to be incorporated into larger material structures.

Ligands in Coordination and Organometallic Chemistry

The nitrogen atom of the pyridine ring and the nitrogen of the amino group in this compound can act as electron-pair donors, making the molecule an effective ligand for a variety of metal ions. The resulting coordination complexes can exhibit interesting catalytic, magnetic, or photophysical properties.

Schiff base ligands derived from the condensation of aminopyridines with aldehydes or ketones are particularly common in coordination chemistry. semanticscholar.org These ligands can form stable complexes with transition metals like copper(II) and cobalt(II). semanticscholar.org While specific studies on this compound as a ligand are not abundant, related aminopyridine derivatives have been shown to form stable complexes with various metals. For example, derivatives of 3-aminomethyl-pyridine have been studied for their interaction with peroxovanadium(V) complexes. researchgate.net The methoxymethyl group could potentially influence the steric and electronic properties of the resulting metal complexes, fine-tuning their reactivity and stability.

Table 3: Examples of Metal Complexes with Aminopyridine-type Ligands

| Ligand Type | Metal Ion | Application/Property Studied | Reference |

| Schiff base of 6-methoxypyridin-3-amine | Co(II), Cu(II) | Antimicrobial activity | semanticscholar.org |

| 3-Methoxy-6-methylpyridin-2-amine | Co(II), Cu(II) | Catalysis, Materials science | |

| 3-Aminomethyl-pyridine derivatives | Vanadium(V) | Speciation in solution | researchgate.net |

Adsorbents or Support Materials (e.g., Silica-Supported Aminomethyl Pyridine)

The amine functionality of aminopyridine derivatives allows them to be grafted onto solid supports, such as silica (B1680970) gel, to create functional materials. These materials can be used as adsorbents for metal ion sequestration, as catalysts, or as scavengers in chemical reactions.

For example, silica-supported 2-aminomethyl pyridine has been synthesized and shown to be an effective and selective adsorbent for copper ions from aqueous solutions. rsc.orgresearchgate.netrsc.org This material can be prepared by reacting 2-aminomethyl pyridine with a silane (B1218182) coupling agent and then immobilizing it on a silica support. rsc.orgresearchgate.netrsc.org The resulting adsorbent demonstrates high affinity and selectivity for copper, making it potentially useful in hydrometallurgical purification processes. rsc.orgrsc.orglut.fi The temperature can also influence the sorption dynamics of these materials. scispace.com While this example uses 2-aminomethyl pyridine, a similar approach could be applied to this compound to create novel adsorbent materials with potentially different selectivities and capacities.

Table 4: Properties of Silica-Supported Aminomethyl Pyridine Adsorbents

| Material | Target Metal Ion | Key Finding | Application | Reference |

| Silica-supported 2-aminomethyl pyridine (Si-AMP-M-H) | Cu(II), Ni(II), Co(II) | Favorable selectivity for Cu(II) in the presence of Ni(II) and Co(II). | Cobalt hydrometallurgical purification. | rsc.orgresearchgate.netrsc.org |

| CuWRAM® (commercial silica-supported 2-aminomethyl pyridine) | Cu(II), Ni(II), Zn(II) | High selectivity for copper even in a large excess of zinc. | Removal of copper and nickel from zinc sulfate (B86663) solutions. | lut.fi |

Intermediates for Herbicidal Compounds

Pyridine-based compounds are a significant class of agrochemicals, with applications as herbicides, insecticides, and fungicides. researchgate.net The specific substitution pattern on the pyridine ring is crucial for determining the biological activity of these compounds. This compound can serve as a valuable intermediate in the synthesis of new herbicidal agents.

The structural features of this compound can be incorporated into larger molecules that are designed to interact with specific biological targets in plants. For instance, thienopyridine derivatives have been investigated as potential herbicides. nih.gov More specifically, novel 2,3-dihydro rsc.orgCurrent time information in Bangalore, IN.thiazolo[4,5-b]pyridines have shown promise as inhibitors of acyl-ACP thioesterase, a key enzyme in fatty acid biosynthesis in plants, and exhibit potent herbicidal activity against important grass weeds. beilstein-journals.org The synthesis of such complex heterocyclic systems can benefit from versatile building blocks like this compound.

Role As a Privileged Scaffold in Drug Discovery and Medicinal Chemistry

Scaffold Design and Optimization in Pharmaceutical Research

The design and optimization of molecular scaffolds are foundational to modern drug discovery. The process involves identifying a core chemical structure that can be systematically modified to enhance its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Strategic Use of Pyridine (B92270) and Pyridinone Scaffolds as Key Pharmacophores

Pyridine and its oxidized form, pyridinone, are among the most utilized scaffolds in drug development. nih.govfrontiersin.org Their popularity stems from several key features. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for binding to biological targets and for improving aqueous solubility. The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues in proteins. Furthermore, the pyridine scaffold is relatively easy to functionalize at various positions, allowing for the fine-tuning of a molecule's properties. nih.gov

Pyridinone scaffolds, which exist as 2- and 4-pyridinone isomers, offer additional advantages. They can act as both hydrogen bond donors and acceptors and often serve as bioisosteres for other chemical groups like amides, phenyls, and other heterocycles. frontiersin.orgresearchgate.net This bioisosteric replacement can lead to improved metabolic stability, lipophilicity, and aqueous solubility. researchgate.net The presence of a methoxymethyl group at the 3-position of a pyridin-2-amine scaffold, as in 3-(methoxymethyl)pyridin-2-amine, introduces a flexible hydrogen bond acceptor and can influence the molecule's conformation and interaction with its target.

Application of Scaffold Hopping Methodologies in Lead Optimization

Starting from a known active molecule, computational or knowledge-based methods are used to replace the central scaffold with a different one while maintaining the spatial arrangement of essential binding groups. nih.govmdpi.com For instance, a benzene (B151609) ring in a lead compound might be "hopped" to a pyridine or pyrimidine (B1678525) ring to enhance metabolic stability. nih.gov This strategy has been successfully applied to various drug discovery programs, including the development of kinase inhibitors. nih.govmdpi.com In the context of this compound, this scaffold could be identified through a scaffold hopping exercise from a different heterocyclic system or could serve as the starting point for hopping to other novel scaffolds.

Molecular Hybridization Approaches Utilizing Pyridine-Urea and Related Cores

Molecular hybridization involves combining two or more pharmacophoric moieties from different bioactive molecules into a single new entity. researchgate.netresearchgate.net This strategy aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The pyridine-urea core is a prominent example of a hybridized scaffold that has been successfully employed in the development of anticancer agents. researchgate.netnih.gov

Several FDA-approved kinase inhibitors, such as Sorafenib and Regorafenib, feature a pyridine-urea backbone. nih.gov The urea (B33335) moiety is a versatile linker that can form multiple hydrogen bonds, mimicking key interactions in protein-ligand binding. nih.gov The combination of a pyridine ring with a urea linker provides a rigid and conformationally defined scaffold that can be decorated with various substituents to target specific enzymes. A rational design approach combining a pyridine core, like that found in this compound, with a urea linker could lead to the development of novel inhibitors for various therapeutic targets. mdpi.com

Target-Oriented Synthesis and Biological Evaluation

The ultimate goal of scaffold design and optimization is the synthesis of compounds that exhibit potent and selective activity against a specific biological target implicated in a disease. The this compound scaffold has potential applications in various therapeutic areas, including antiviral and anticancer therapies.

Non-Nucleoside Reverse Transcriptase (NNRTI) Inhibitors

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy for HIV-1 infection. rsc.orgnih.gov These drugs bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function. Pyridinone derivatives have emerged as a promising class of NNRTIs, with some compounds showing high potency against wild-type and drug-resistant strains of HIV-1. rsc.orgnih.gov

The development of pyridinone-based NNRTIs has been a testament to the power of structure-based drug design. While specific research on this compound as an NNRTI is not extensively documented, related pyridinone derivatives have shown that substitution at the 3-position of the pyridinone ring can significantly impact antiviral activity. For instance, a 5-ethyl-3-((2-methoxymethyl)(methyl)amino-6-methyl-4-(3-methylbenzyl)pyridine-2(1H)-one derivative has been studied for its interaction with the NNRTI binding pocket. researchgate.net This suggests that the methoxymethyl group, as present in this compound, could be a valuable substituent for optimizing the binding of pyridinone-based NNRTIs.

Anticancer Agents and Associated Molecular Targets (e.g., Tubulin Polymerization, Focal Adhesion Kinase, Epidermal Growth Factor Receptor)

The pyridine scaffold is a common feature in a multitude of anticancer agents, targeting a wide range of molecular pathways involved in cancer progression. nih.govresearchgate.net

Tubulin Polymerization Inhibitors: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several pyridine-containing compounds have been developed as tubulin polymerization inhibitors, often designed as analogs of natural products like combretastatin (B1194345) A-4. tandfonline.comrsc.orgnih.gov These agents typically feature two aryl rings connected by a linker. Replacing the linker with a pyridine ring has led to potent tubulin inhibitors. nih.govtandfonline.com While direct studies on this compound in this context are limited, the synthesis and evaluation of N-alkyl-N-substituted phenylpyridin-2-amine derivatives have shown that modifications on the pyridine ring can enhance antiproliferative activity by inhibiting tubulin assembly. nih.gov

Focal Adhesion Kinase (FAK) Inhibitors: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is linked to various cancers. acs.orgdoi.orgnih.gov Several FAK inhibitors are based on bicyclic scaffolds containing a pyridine ring, such as 1H-pyrrolo[2,3-b]pyridines. acs.orgnih.gov The development of these inhibitors often involves fragment-based approaches and structure-based design to achieve high potency and selectivity. nih.gov The this compound scaffold could serve as a key building block in the synthesis of novel FAK inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when dysregulated, can drive the growth of various cancers. Pyridine and pyrimidine-based compounds have been successfully developed as EGFR inhibitors. nih.govrjlbpcs.comnih.gov For example, 2-amino-4-(1,2,4-triazol)pyridine derivatives have been designed as potent EGFR inhibitors that can overcome resistance to existing therapies. nih.gov The amino-pyridine core of this compound is a key feature in many EGFR inhibitors, suggesting its potential utility in the design of new agents targeting this kinase.

Interactive Data Table: Pyridine-Based Inhibitors

| Compound Class | Target | Key Findings | Reference |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin Polymerization | Exhibited potent antiproliferative activity and inhibited tubulin polymerization. | tandfonline.com |

| 2-aryl-3-arylamino-imidazo-pyridines/pyrazines | Tubulin Polymerization | Showed significant tubulin polymerization inhibition and induced apoptosis. | rsc.org |

| 1H-pyrrolo[2,3-b]-pyridines | Focal Adhesion Kinase (FAK) | Compounds demonstrated submicromolar cellular FAK inhibition potential. | nih.gov |

| 2-amino-4-(1,2,4-triazol)pyridine derivatives | Epidermal Growth Factor Receptor (EGFR) | Exhibited significant inhibitory activity against EGFR L858R/T790M. | nih.gov |

| Diarylpyridines | Tubulin Polymerization | Showed remarkable antiproliferative activities in sub-micromolar concentrations. | nih.govtandfonline.com |

| 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidines | Focal Adhesion Kinase (FAK) | Potently inhibited FAK kinase and proliferation of cancer cell lines. | doi.org |

| Pyridine–Urea Hybrids | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Displayed potent submicromolar anticancer activity against breast and colon cancer cell lines. | researchgate.netnih.gov |

| N-alkyl-N-substituted phenylpyridin-2-amines | Tubulin Polymerization | Active compounds inhibited tubulin assembly, comparable to combretastatin A-4. | nih.gov |

| 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones | HIV-1 Reverse Transcriptase | Exhibited highly potent activity against wild-type and resistant HIV-1 strains. | nih.gov |

Antimicrobial, Antifungal, and Antiviral Agents

The this compound scaffold and its derivatives have emerged as a promising area of research for the development of novel antimicrobial, antifungal, and antiviral agents. The pyridine nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. nih.gov The incorporation of a methoxymethyl group at the 3-position and an amine at the 2-position can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets.

Antimicrobial and Antifungal Activity

Research has demonstrated that pyridine derivatives possess notable antimicrobial and antifungal properties. nih.govontosight.ai The introduction of various functional groups to the pyridine ring can modulate these activities. For instance, nitro-substituted pyridines have been investigated for their antimicrobial and antifungal potential. ontosight.ai

Derivatives of thieno[2,3-b]pyridine (B153569), a class of compounds that can be synthesized from precursors like 4-(methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, have shown a broad spectrum of biological activities, including antimicrobial and antifungal effects. nih.gov Similarly, the synthesis of novel nitrogen-containing heterocycles derived from 5-ethylpyridin-2-ethanol has yielded compounds with significant antibacterial and antifungal activities. nih.gov Furthermore, 1,2,4-oxadiazole (B8745197) derivatives, which can be synthesized with various substituents, have demonstrated considerable antifungal activity against several fungal strains and some antibacterial activity. jocpr.com

Complexes of 2,6-bis(((1-decyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine with metal ions like Cu(II), Pt(IV), and Au(III) have been synthesized and evaluated for their antimicrobial and antifungal properties. These complexes exhibited good activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with the gold complex showing the most significant effect. chemmethod.comresearchgate.net The triazole moiety, in particular, is recognized for its effectiveness against fungal infections.

Antiviral Activity

The pyridine scaffold is also a key component in the development of antiviral agents. nih.gov Specifically, derivatives of this compound have been explored for their potential as antiviral drugs. For example, pyridylmethyl-substituted oximinoarylsulfonamides have been designed and synthesized as potent inhibitors of HIV-1 aspartyl protease. nih.gov These compounds have shown low nanomolar efficacy against both wild-type and resistant strains of HIV. nih.gov

Kinase Inhibitors

The this compound scaffold is a crucial component in the design of various kinase inhibitors, which are vital in cancer therapy and other diseases. The PI3K/AKT/mTOR signaling pathway, frequently dysregulated in cancer, is a primary target for many of these inhibitors. termedia.plnih.gov

Dual Leucine Zipper Kinase (DLK)

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of neuronal degeneration and is considered a therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govchemrxiv.org The discovery of potent and selective DLK inhibitors is an active area of research. nih.gov Scaffold-hopping and structure-based design have led to the identification of N-(1H-pyrazol-3-yl)pyridin-2-amine derivatives as potent, selective, and brain-penetrant DLK inhibitors. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR)

The mammalian target of rapamycin (mTOR) is a serine/threonine protein kinase that regulates cell growth, proliferation, and metabolism. nih.gov It is a member of the PI3K-related kinase (PIKK) family. nih.gov The this compound moiety has been incorporated into potent and selective mTOR inhibitors. For instance, Torin2, a potent and orally available mTOR inhibitor, features a substituted pyridine ring. nih.gov Research into 2-morpholino-pyrimidine derivatives has also led to the discovery of novel PI3K/mTOR inhibitors. nih.gov Furthermore, pharmacophore exploration has identified highly potent and selective brain-penetrant mTOR kinase inhibitors (TORKi), with modifications to the morpholine (B109124) ring enhancing selectivity for mTOR over PI3K. acs.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov Consequently, VEGFR-2 is a significant target for anticancer drug development. nih.govnih.gov Several FDA-approved VEGFR-2 inhibitors are currently used in cancer treatment. nih.gov Novel 3-cyano-6-naphthylpyridine derivatives have been synthesized and identified as selective VEGFR-2 inhibitors with potent cytotoxic activity against various cancer cell lines. nih.gov Additionally, the synthesis of 3-thiazolyl-coumarins has yielded compounds that act as inhibitors of VEGFR-2 kinase. mdpi.com

AKT

AKT, also known as protein kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in cell survival and proliferation. google.com The this compound scaffold has been utilized in the development of AKT inhibitors. The optimization of the 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series led to the discovery of ARQ 092, a potent and selective allosteric AKT inhibitor. nih.gov This compound has demonstrated efficacy against AKT1, AKT2, and AKT3, including the AKT1-E17K mutant. nih.gov

Compounds for Other Therapeutic Indications

The versatility of the this compound scaffold extends to a range of other therapeutic areas beyond antimicrobial and kinase inhibition.

Anti-inflammatory

Derivatives of pyridine have been explored for their anti-inflammatory properties. ontosight.ai The structural features of these compounds allow for modifications that can enhance their anti-inflammatory activity.

Anticoagulant

The this compound scaffold has been incorporated into the design of novel anticoagulants. Specifically, derivatives of apixaban, a direct factor Xa inhibitor, have been synthesized containing this moiety. sci-hub.se These new compounds have shown promise as effective factor Xa inhibitors. sci-hub.se

Neurodegenerative Diseases

The this compound core is relevant in the development of treatments for neurodegenerative diseases. frontiersin.orgmdpi.com For example, inhibitors of Dual Leucine Zipper Kinase (DLK), which are being investigated for neurodegenerative conditions, often feature a substituted pyridine-2-amine structure. nih.govgoogle.com The ability of these compounds to penetrate the brain is a critical factor in their therapeutic potential. chemrxiv.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. These studies systematically modify the chemical structure of the lead compound to understand how these changes affect its biological activity.

For pyridine derivatives, the position and nature of substituents on the pyridine ring significantly influence their antiproliferative activity. mdpi.com For instance, the insertion of hydroxyl (OH) and methyl (CH₃) groups at the meta and para positions can enhance antiproliferative effects. mdpi.com In the context of kinase inhibitors, SAR studies have been instrumental. For example, in the development of mTOR inhibitors, modifications to a morpholine ring attached to a triazine core, which is in turn linked to a pyridine, were found to significantly enhance selectivity for mTOR over PI3K. acs.org Specifically, introducing sterically demanding substituents on the morpholine ring led to improved selectivity. acs.org

In the development of SGLT1 inhibitors, SAR studies of C-phenyl D-glucitol derivatives revealed that introducing a cyclic amine in a specific part of the molecule improved selectivity. jst.go.jp Similarly, for thieno[2,3-b]pyridine derivatives, which have potential as alkaline phosphatase enhancers for osteoporosis treatment, SAR studies have been conducted to optimize their activity. nih.gov

The following table provides a summary of key compounds and their associated biological activities, highlighting the importance of the this compound scaffold.

| Compound Name | Therapeutic Area | Key Findings |

| Torin2 | Kinase Inhibitor (mTOR) | Potent, selective, and orally available mTOR inhibitor for cancer treatment. nih.gov |

| ARQ 092 | Kinase Inhibitor (AKT) | Potent and selective allosteric inhibitor of AKT1, AKT2, and AKT3. nih.gov |

| Apixaban Derivatives | Anticoagulant | Effective factor Xa inhibitors. sci-hub.se |

| Pyridylmethyl-substituted oximinoarylsulfonamides | Antiviral (HIV) | Potent inhibitors of HIV-1 aspartyl protease. nih.gov |

| N-(1H-pyrazol-3-yl)pyridin-2-amine derivatives | Kinase Inhibitor (DLK) | Potent, selective, and brain-penetrant DLK inhibitors for neurodegenerative diseases. nih.gov |

| 3-Cyano-6-naphthylpyridine derivatives | Kinase Inhibitor (VEGFR-2) | Selective VEGFR-2 inhibitors with potent cytotoxic activity. nih.gov |

| 2,6-bis(((1-decyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine metal complexes | Antimicrobial/Antifungal | Exhibited good activity against bacteria and fungi. chemmethod.comresearchgate.net |

Computational and Theoretical Investigations of 3 Methoxymethyl Pyridin 2 Amine and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-(methoxymethyl)pyridin-2-amine and its analogues. These computational methods provide insights into molecular geometries, electronic properties, and the distribution of electron density, which are crucial for understanding the molecule's behavior in chemical reactions.

DFT studies, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular structure of these compounds. nih.gov This allows for the precise calculation of bond lengths, bond angles, and dihedral angles. For instance, in related pyridine (B92270) derivatives, DFT calculations have been used to determine the geometry of the pyridine ring and its substituents, revealing a nearly flat pyridine skeleton. nih.gov

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be determined through DFT. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. These calculations also help in understanding the distribution of electron density and identifying potential sites for electrophilic and nucleophilic attack. For example, the nitrogen atoms in the pyridine ring and the amino group, as well as the oxygen atom of the methoxymethyl group, are typically regions of high electron density, making them susceptible to electrophilic attack.

Furthermore, DFT can be used to calculate various reactivity descriptors, including ionization potential, electron affinity, chemical hardness, and electronegativity. researchgate.net These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments. For instance, the Mulliken population analysis, derived from DFT calculations, reveals the partial charges on each atom, offering insights into the molecule's polarity and intermolecular interactions. nih.gov

Table 1: Calculated Electronic Properties of a Pyridine Derivative using DFT

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.5 eV |

| Chemical Hardness | 2.35 eV |

| Electronegativity | 3.85 eV |

| Note: This table is illustrative and based on typical values for similar pyridine derivatives. Actual values for this compound would require specific DFT calculations. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound or its analogues, and a biological target, typically a protein or enzyme. semanticscholar.orgnih.gov These studies are fundamental in drug discovery and design, providing insights into the binding affinity, mode of interaction, and potential biological activity of a compound. nih.gov

The process begins with the generation of a 3D model of the ligand, which is then docked into the active site of the target protein. nih.gov The docking process explores various possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. semanticscholar.org Lower binding energy values typically indicate a more stable and favorable interaction. semanticscholar.org

For pyridine derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes. ekb.egekb.eg For example, analogues of this compound have been studied for their inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. nih.gov These studies have identified key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues in the active site of the kinase. semanticscholar.orgnih.gov

The methoxymethyl group at the 3-position can play a significant role in these interactions. Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. The amino group at the 2-position is also a key feature, often forming crucial hydrogen bonds with the target protein. The pyridine ring itself can participate in π-π stacking interactions with aromatic residues in the binding pocket.

Table 2: Example of Docking Results for a Pyridine-based Inhibitor

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| CDK2 | Pyridine Derivative | -8.5 | LYS33, ASP145 |

| CDK4 | Pyridine Derivative | -9.2 | LYS35, ASP158 |

| CDK6 | Pyridine Derivative | -9.0 | LYS43, ASP163 |

| Note: This table is a representative example based on published data for similar compounds. nih.gov The specific interactions and binding energies for this compound would depend on the target protein. |

Correlation of Spectroscopic Data with Theoretical Models (e.g., NMR, IR, UV-Vis)

Theoretical models, primarily based on DFT, are extensively used to predict and interpret the spectroscopic data of molecules like this compound. By correlating calculated spectra with experimental data, a deeper understanding of the molecular structure and properties can be achieved. als-journal.com

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts are performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net The calculated chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental NMR spectra. nih.govchemicalbook.com A good correlation between the theoretical and experimental values helps in the accurate assignment of signals to specific atoms in the molecule. researchgate.net For instance, the chemical shifts of the protons on the pyridine ring, the methoxymethyl group, and the amino group can be predicted and compared to the experimental spectrum. libretexts.org Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects, which can be accounted for in more advanced theoretical models. als-journal.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. researchgate.net The calculated IR spectrum can then be compared with the experimental FT-IR spectrum. epstem.net This comparison aids in the assignment of the observed absorption bands to specific functional groups and vibrational modes within the molecule. For example, the characteristic N-H stretching vibrations of the amino group and the C-O stretching of the methoxymethyl group can be identified. libretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of molecules. researchgate.net This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. als-journal.com By comparing the calculated UV-Vis spectrum with the experimental one, the electronic structure and transitions of the molecule can be better understood.

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Pyridine Derivative

| Spectroscopic Technique | Experimental Value | Theoretical Value (DFT) |

| ¹H NMR (δ, ppm) | 7.9 (H-6), 7.2 (H-4), 6.5 (H-5) | 7.9, 7.3, 6.6 |

| ¹³C NMR (δ, ppm) | 158 (C-2), 148 (C-6), 138 (C-4) | 157, 147, 137 |

| IR (cm⁻¹) | 3450 (N-H stretch), 1100 (C-O stretch) | 3460, 1110 |

| UV-Vis (λmax, nm) | 280 | 281 |

| Note: This table is illustrative and compiled from data on similar pyridine compounds. als-journal.comchemicalbook.com Specific values for this compound would require dedicated experimental and computational work. |

Conformational Analysis and Investigation of Isomerism

The conformational flexibility of this compound, particularly the rotation around the C3-C(methoxymethyl) and C(methoxy)-O bonds, can be investigated using computational methods. Conformational analysis helps to identify the most stable conformations (isomers) of the molecule and the energy barriers between them. This is crucial as the biological activity of a molecule can be highly dependent on its conformation.

Potential energy surface (PES) scans can be performed by systematically rotating specific dihedral angles and calculating the energy at each step using quantum chemical methods. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to rotation. For the methoxymethyl group, rotation can lead to different spatial arrangements of the methoxy (B1213986) group relative to the pyridine ring, which could influence its interactions with a biological target.

Isomerism in pyridine derivatives can also be more complex, involving tautomerism or the presence of different rotamers. d-nb.info For example, aminopyridines can exist in equilibrium with their imino tautomers. Theoretical calculations can predict the relative energies of these tautomers and thus their relative populations at equilibrium. In the case of this compound, the amino form is expected to be significantly more stable.

Furthermore, the presence of the methoxymethyl substituent can introduce the possibility of atropisomerism if rotation around the C3-C(methoxymethyl) bond is sufficiently hindered, although this is unlikely in this specific molecule due to the small size of the methoxymethyl group. However, in more complex analogues, such isomerism could be a significant factor.

Table 4: Relative Energies of Different Conformers of a Substituted Pyridine

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 0 | 0.00 |

| 2 | 60 | 1.5 |

| 3 (Local Minimum) | 180 | 0.8 |

| Transition State | 120 | 3.2 |

| Note: This table is a hypothetical example illustrating the results of a conformational analysis. The actual values for this compound would need to be determined through specific calculations. |

Analysis of Solvent Effects on Reaction Equilibria and Molecular Properties

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. d-nb.info Computational chemistry offers methods to model these solvent effects, providing a deeper understanding of the molecule's behavior in different environments. chemrxiv.org

One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). scispace.com In this model, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium. This method is effective for studying the influence of solvent polarity on molecular properties like electronic structure, dipole moment, and the energies of different conformers. researchgate.net For example, the relative stability of polar and non-polar conformers can change depending on the dielectric constant of the solvent.

Solvent effects on reaction equilibria can also be investigated. koreascience.kr For reactions involving charged or highly polar species, the polarity of the solvent can have a dramatic effect on the position of the equilibrium. nih.gov For instance, the tautomeric equilibrium between the amino and imino forms of a pyridine derivative can be shifted by changing the solvent. rsc.org

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of solute-solvent interactions, such as hydrogen bonding. researchgate.net These models are more computationally expensive but can be crucial for understanding specific interactions that are not well-described by implicit models. For this compound, explicit solvent models could be used to study the hydrogen bonding between the amino group and protic solvents like water or alcohols, or between the methoxy oxygen and solvent molecules. rsc.org

The choice of solvent can also influence reaction rates. scispace.com By calculating the energies of reactants, transition states, and products in different solvents, it is possible to predict how the activation energy of a reaction will change, and thus how the reaction rate will be affected. nih.gov

Table 5: Calculated Dipole Moment of a Pyridine Derivative in Different Solvents

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 2.5 |

| Cyclohexane | 2.0 | 2.8 |

| Dichloromethane | 8.9 | 3.5 |

| Water | 78.4 | 4.2 |

| Note: This table is an illustrative example. Actual values would require specific calculations for this compound. |

Q & A

Q. What are the optimal synthetic routes for 3-(Methoxymethyl)pyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridin-2-amine derivatives often involves palladium-catalyzed cross-coupling reactions. For example, 3-Methoxy-6-methylpyridin-2-amine is synthesized via Suzuki coupling using 5-bromo-2-methylpyridin-3-amine and aryl boronic acids under optimized conditions (ethanol solvent, acetic acid catalyst, and vacuum filtration for isolation) . Key factors affecting yield include:

- Catalyst loading : 5 mol% Pd(PPh₃)₄ is typical for efficient coupling.

- Temperature : Room temperature to 80°C, depending on substrate reactivity.

- Solvent choice : Ethanol or DMF balances solubility and reaction kinetics.

A representative procedure achieved 91% yield for a structurally similar compound via hydrazine-pyridine condensation .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer: Characterization requires multi-technique validation:

- ¹H/¹³C-NMR : Assign peaks based on substituent effects. For example, the methoxymethyl group in similar compounds shows a singlet at δ ~3.84 ppm (¹H) and ~55 ppm (¹³C) .

- FTIR : Key stretches include C-N (1261 cm⁻¹) and aromatic C=C (1509 cm⁻¹) .

- TLC : Monitor reactions using dichloromethane as the mobile phase and UV visualization .

- HRMS : Confirm molecular weight with <1 ppm error (e.g., ESI-HRMS for C₇H₇F₃N₂O: 192.14 g/mol) .

Q. How can conflicting spectroscopic data for pyridin-2-amine derivatives be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identify dynamic processes (e.g., amine-imine tautomerism) .

- X-ray crystallography : Resolve ambiguity via solid-state structure determination (e.g., hydrogen-bonded dimers in 3-chloropyridin-2-amine) .

- Isotopic labeling : Use deuterated solvents (DMSO-d₆) to suppress exchange broadening in NMR .

Q. What strategies improve catalytic efficiency in cross-coupling reactions for methoxymethyl-substituted pyridines?

Methodological Answer: Advanced optimization involves:

- Ligand design : Bulky phosphines (e.g., XPhos) enhance Pd-catalyzed coupling by stabilizing active intermediates .

- Solvent effects : Polar aprotic solvents (DMF) improve aryl boronic acid solubility but may require higher temperatures.

- Flow chemistry : Continuous reactors reduce side reactions in industrial-scale synthesis .

Q. How can researchers validate the interaction of this compound with biological targets?

Methodological Answer:

Q. What are the structure-activity relationship (SAR) trends for pyridin-2-amine derivatives in medicinal chemistry?

Methodological Answer: Key SAR insights from analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.